An In-Depth Technical Guide to Dibutylone (bk-DMBDB): Chemical Structure, Properties, and Pharmacological Profile
An In-Depth Technical Guide to Dibutylone (bk-DMBDB): Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutylone (bk-DMBDB), a synthetic cathinone, has emerged as a significant psychoactive substance. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Dibutylone acts as a potent stimulant, primarily interacting with monoamine transporters. This document summarizes key quantitative data, details experimental methodologies for its analysis, and visualizes its metabolic and signaling pathways to support research and drug development efforts.
Chemical Identity and Physicochemical Properties
Dibutylone, systematically named 1-(benzo[d][1][2]dioxol-5-yl)-2-(dimethylamino)butan-1-one, is a member of the phenethylamine, amphetamine, and cathinone chemical classes.[1] Its structure is closely related to other synthetic cathinones like butylone and pentylone.[1][2]
Chemical Structure
The chemical structure of Dibutylone is characterized by a β-keto group, a dimethylamino moiety, and a methylenedioxy-substituted phenyl ring.
Physicochemical Data
A summary of the key physicochemical properties of Dibutylone is presented in Table 1.
| Property | Value | Reference(s) |
| Systematic IUPAC Name | 1-(benzo[d][2]dioxol-5-yl)-2-(dimethylamino)butan-1-one | [1][3] |
| Other Names | bk-DMBDB, bk-MMBDB, Methylbutylone | [1][4] |
| CAS Number | 802286-83-5 (base), 17763-12-1 (HCl salt) | [1] |
| Chemical Formula | C₁₃H₁₇NO₃ | |
| Molar Mass | 235.283 g/mol (base), 271.7 g/mol (HCl salt) | [1][4] |
| Appearance | White Powder (HCl salt) | |
| Melting Point (°C) | 208.8 (HCl salt) | [5] |
| Solubility | Soluble in methanol | [6] |
Pharmacology and Mechanism of Action
Dibutylone functions as a stimulant by interacting with monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.
Monoamine Transporter Interactions
In vitro studies using rat brain synaptosomes have demonstrated that Dibutylone is a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][7] Notably, its effects at DAT are approximately 10-fold more potent than at NET.[1] In contrast, Dibutylone exhibits negligible activity at the serotonin transporter (SERT).[1][7] This pharmacological profile suggests that the stimulant effects of Dibutylone are primarily mediated by increasing synaptic concentrations of dopamine and norepinephrine.
The inhibitory concentrations (IC₅₀) of Dibutylone at the monoamine transporters are summarized in Table 2.
| Transporter | IC₅₀ (nM) | Reference(s) |
| Dopamine Transporter (DAT) | ~120 | [1] |
| Norepinephrine Transporter (NET) | >1000 | [1] |
| Serotonin Transporter (SERT) | >10000 | [1] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of Dibutylone at the presynaptic terminal.
Metabolism
The metabolism of Dibutylone has been investigated through in vitro studies with human liver microsomes (HLM) and analysis of authentic biological specimens. The primary metabolic pathways include N-demethylation and hydrogenation of the beta-keto group.
A significant metabolite of Dibutylone is butylone, formed through N-demethylation.[7] However, the most prominent metabolite found in human specimens is the product of the hydrogenation of the beta-ketone, 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-ol.[7][8] This hydrogenated metabolite is considered a unique biomarker for Dibutylone ingestion, as butylone can also be co-ingested or be a synthesis impurity.[7]
The following diagram illustrates the major metabolic pathways of Dibutylone.
Analytical Methodologies
The identification and quantification of Dibutylone and its metabolites in biological and seized materials rely on various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of synthetic cathinones.
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Sample Preparation: For seized materials, a dilute solution in an organic solvent (e.g., methanol) is typically prepared. For biological matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is necessary to isolate the analyte from the matrix.
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Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector or equivalent.
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Column: A non-polar column, such as a DB-1 MS (or equivalent), is commonly used.
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Carrier Gas: Helium at a constant flow rate.
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Oven Temperature Program: A temperature gradient is employed to achieve chromatographic separation. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C).
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Injection: Split or splitless injection depending on the concentration of the analyte.
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Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. Data is acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of Dibutylone in complex biological matrices.
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Sample Preparation: A "dilute-and-shoot" approach may be feasible for some matrices, but protein precipitation followed by SPE or LLE is often required for cleaner extracts and to minimize matrix effects.
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Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
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Column: A C18 reversed-phase column is typically used.
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Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid and/or ammonium formate) and an organic phase (e.g., acetonitrile or methanol with formic acid).
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Ionization: Electrospray ionization (ESI) in positive mode is common for cathinones.
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Mass Spectrometry: Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Dibutylone and its internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of new psychoactive substances, including Dibutylone.
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Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., deuterium oxide (D₂O) or chloroform-d (CDCl₃)). An internal standard, such as trimethylsilylpropanoic acid (TSP), may be added for chemical shift referencing.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Experiments: ¹H NMR and ¹³C NMR are standard experiments for structural confirmation. 2D NMR experiments, such as COSY and HSQC, can provide further structural information.
The following diagram outlines a general workflow for the analysis of a suspected Dibutylone sample.
Legal Status
In the United States, Dibutylone is classified as a Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use.[1][4]
Conclusion
Dibutylone (bk-DMBDB) is a potent synthetic cathinone with a distinct pharmacological profile, primarily acting as a dopamine and norepinephrine reuptake inhibitor. Its metabolism is characterized by N-demethylation and β-keto reduction, with the latter producing a unique biomarker. The analytical methodologies outlined in this guide provide a framework for the reliable identification and quantification of Dibutylone in various matrices. A thorough understanding of its chemical, pharmacological, and analytical characteristics is crucial for the scientific and regulatory communities to address the challenges posed by this emerging psychoactive substance.
References
- 1. Eutylone and Its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and functional perspectives on interactions between synthetic cathinones and monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dibutylone - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov.tw [fda.gov.tw]
- 7. Eutylone and its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
